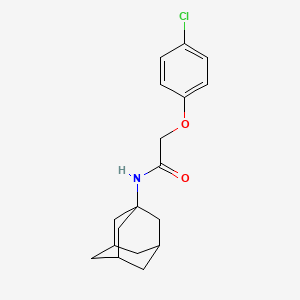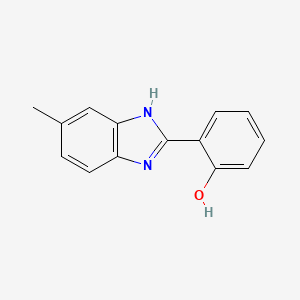![molecular formula C23H23BrN2O2 B5152217 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that is widely used in scientific research. It is a selective β-adrenoceptor agonist that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is well-understood. It is a selective β-adrenoceptor agonist that binds to and activates β-adrenoceptors in various tissues, including the heart, lungs, liver, and adipose tissue. Activation of β-adrenoceptors leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate the physiological effects of the compound.
Biochemical and Physiological Effects
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, increase lipolysis and glucose uptake in adipose tissue, and increase thermogenesis in brown adipose tissue. It has also been shown to have immunomodulatory effects, including increasing the production of cytokines and chemokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-established mechanism of action and physiological effects. It is a highly selective β-adrenoceptor agonist that has been extensively studied, and its effects on various physiological processes are well-understood. However, one limitation of using this compound is its potential for off-target effects, as it may also activate other adrenoceptors or interact with other signaling pathways.
Direcciones Futuras
There are several future directions for research on 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the development of more selective β-adrenoceptor agonists that can target specific subtypes of β-adrenoceptors. Another area of research is the investigation of the immunomodulatory effects of this compound, including its potential as a therapeutic agent for immune-related disorders. Additionally, further research is needed to investigate the potential for off-target effects of this compound and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-isopropyl-1H-benzimidazole, which is then reacted with 1-bromo-2-naphthol to form the intermediate product. The final product is then obtained by reacting the intermediate with 2-propanol. The synthesis of this compound has been well-established, and several variations of the synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been extensively used in scientific research. It is commonly used as a β-adrenoceptor agonist to study the physiological and biochemical effects of β-adrenoceptor activation. It has been shown to have a wide range of effects on various physiological processes, including cardiovascular function, metabolism, and immune function.
Propiedades
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c1-15(2)23-25-19-9-5-6-10-20(19)26(23)13-17(27)14-28-21-12-11-16-7-3-4-8-18(16)22(21)24/h3-12,15,17,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUVKXMWZFVSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(COC3=C(C4=CC=CC=C4C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromonaphthalen-2-yl)oxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)

![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)

![1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)

![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)